molecular formula C11H12N2O2 B8761607 9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

Cat. No. B8761607
M. Wt: 204.22 g/mol
InChI Key: TXFWVAQBEGQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

9-hydroxy-2-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-7-10(15)13-6-3-5-9(14)11(13)12-8/h3,5-7,14H,2,4H2,1H3

InChI Key

TXFWVAQBEGQXIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C=CC=C(C2=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 31.5 g of ethyl butyrylacetate, 11.0 g of 2-amino-3-pyridinol, 125 ml of ethyleneglycol monomethyl ether, and 1.0 g of p-toluenesulfonic acid is stirred and heated under reflux for 21 hours and then allowed to cool. The product that crystallizes is filtered and dried to give 10.1 g of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, m.p. 95°-96°. The filtrate is concentrated to one-half volume to give 5.8 g of solid, m.p. 92°-94°. This is extracted with two 50 ml portions of boiling diisopropyl ether to leave behind 1.0 g of an insoluble solid. From the diisopropyl ether extracts there is obtained 3.8 g of additional product, m.p. 95°-96°. The 1.0 g of solid insoluble in diisopropyl ether is recrystallized from acetonitrile to give 0.60 g of 9-hydroxy-2-propyl-4 H-pyrido[1,2-a]pyrimidin-4-one, salt with p-toluenesulfonic acid, m.p. 202° -204°. The same salt is prepared by mixing rapidly hot solutions of 1.40 g of the product, m.p. 95°-96° in 15 ml of acetonitrile and 1.30 g of p-toluenesulfonic acid in 15 ml of acetonitrile. A clear solution forms briefly and then the salt crystallizes. The yield of salt, m.p. 202°-204°, is 2.16 g.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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